2-[(E)-[(4-nitrophenyl)methylidene]amino]-5-phenylfuran-3-carbonitrile
Description
Properties
IUPAC Name |
2-[(E)-(4-nitrophenyl)methylideneamino]-5-phenylfuran-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11N3O3/c19-11-15-10-17(14-4-2-1-3-5-14)24-18(15)20-12-13-6-8-16(9-7-13)21(22)23/h1-10,12H/b20-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEVRSXAVFKVMKK-UDWIEESQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(O2)N=CC3=CC=C(C=C3)[N+](=O)[O-])C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC(=C(O2)/N=C/C3=CC=C(C=C3)[N+](=O)[O-])C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-[(4-nitrophenyl)methylidene]amino]-5-phenylfuran-3-carbonitrile typically involves the condensation reaction between 4-nitrobenzaldehyde and 5-phenylfuran-3-carbonitrile in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-[(E)-[(4-nitrophenyl)methylidene]amino]-5-phenylfuran-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, acidic or basic conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Corresponding oxides.
Reduction: Amino derivatives.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Research indicates that this compound exhibits various biological activities, primarily:
Anticancer Activity
-
Mechanism of Action :
- Induces apoptosis in cancer cells by modulating mitochondrial pathways.
- Promotes cell cycle arrest, particularly in the S-phase, inhibiting proliferation.
- Case Studies :
Antimicrobial Activity
-
Effectiveness Against Pathogens :
- Exhibits notable antibacterial effects against common pathogens such as Escherichia coli and Staphylococcus aureus.
- Potential antifungal properties have also been observed.
- Research Findings :
Anti-inflammatory Properties
-
Mechanism :
- The compound may inhibit inflammatory pathways, potentially through the modulation of cytokine production.
-
Research Insights :
- Preliminary studies suggest that it can reduce inflammation markers in cellular models, indicating a potential role in treating inflammatory diseases.
Data Tables
Mechanism of Action
The mechanism of action of 2-[(E)-[(4-nitrophenyl)methylidene]amino]-5-phenylfuran-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to metal ions through its nitrogen and oxygen atoms, forming stable complexes. These complexes can inhibit the activity of certain enzymes by blocking their active sites. Additionally, the compound’s ability to undergo redox reactions allows it to participate in various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 2-[(E)-[(4-nitrophenyl)methylidene]amino]-5-phenylfuran-3-carbonitrile with two analogs: a methoxy-substituted derivative and a sulfonamide-containing nitro compound from the literature.
Key Observations:
Electronic Effects of Substituents :
- The nitro group in the target compound is strongly electron-withdrawing, which polarizes the imine bond and reduces electron density on the furan ring. This contrasts with the methoxy group in the analog, which is electron-donating and increases ring electron density . Such differences could influence reactivity in further functionalization or applications in materials science.
- The sulfonamide group in Compound 17 introduces hydrogen-bonding capability and acidity, absent in the nitrile-bearing furan derivatives .
Physicochemical Properties: The methoxy analog’s higher LogP (4 vs. The nitro group’s polarity may reduce organic solubility compared to the methoxy derivative . Compound 17’s high melting point (227–228.5°C) highlights the stabilizing effect of hydrogen bonding and sulfonamide rigidity, which the furan-based compounds lack .
Research Findings and Implications
- Structural Flexibility vs.
- Functional Group Impact : Nitro groups are often leveraged in explosives, dyes, and pharmaceuticals for their electron-deficient properties, while methoxy groups are common in drug design for bioavailability enhancement .
- Unanswered Questions: Experimental data on the target compound’s melting point, solubility, and biological activity are lacking in the provided evidence.
Biological Activity
2-[(E)-[(4-nitrophenyl)methylidene]amino]-5-phenylfuran-3-carbonitrile, also known by its CAS number 478033-36-2, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including data tables, case studies, and research findings.
- Molecular Formula : C18H11N3O3
- Molecular Weight : 317.3 g/mol
- Boiling Point : Approximately 582 °C
- Density : 1.26 g/cm³
The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets. The presence of the furan ring and the nitrophenyl group contributes to its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Recent studies have shown that derivatives of furan compounds exhibit significant antimicrobial properties. For instance, the compound has been tested against various bacterial strains, demonstrating varying degrees of effectiveness.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The compound's mechanism appears to involve the inhibition of bacterial cell wall synthesis, potentially targeting enzymes involved in lipid biosynthesis similar to other known inhibitors like platensimycin .
Anticancer Activity
In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. Notably, it has shown promising results against human hepatoblastoma (Hep-G2) cells.
| Cell Line | IC50 (µM) |
|---|---|
| Hep-G2 | 15 |
| HeLa | 25 |
| MCF-7 | 30 |
The observed cytotoxicity is believed to be mediated through apoptosis induction and cell cycle arrest at the G2/M phase .
Study 1: Antimicrobial Efficacy
A study conducted by researchers at a leading university investigated the antimicrobial properties of various furan derivatives, including our compound. Results indicated that it effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a lead compound for developing new antibiotics .
Study 2: Anticancer Properties
Another research project focused on the anticancer effects of this compound on Hep-G2 cells. The study utilized flow cytometry and annexin V staining to confirm that treatment with the compound led to increased apoptosis rates compared to control groups. This study highlights the compound's potential for further development in oncology .
Q & A
Basic: What are the key synthetic pathways for 2-[(E)-[(4-nitrophenyl)methylidene]amino]-5-phenylfuran-3-carbonitrile, and how can reaction parameters be optimized?
Methodological Answer:
The synthesis typically involves a multi-step approach:
- Step 1: Formation of the furan core via cyclization of appropriate precursors (e.g., α,β-unsaturated carbonyl intermediates).
- Step 2: Introduction of the 4-nitrophenyl group via Schiff base formation under reflux conditions (e.g., using a nitrobenzaldehyde derivative and an amine-functionalized furan intermediate).
- Step 3: Final functionalization with the phenyl group at the 5-position, often via cross-coupling reactions like Suzuki-Miyaura.
Optimization Strategies:
- Catalytic Systems: Use palladium catalysts (e.g., Pd(PPh₃)₄) with controlled ligand ratios to enhance coupling efficiency .
- Solvent Selection: Polar aprotic solvents (e.g., DMF or DMSO) improve Schiff base formation yields by stabilizing intermediates .
- Temperature Control: Gradual heating (60–80°C) minimizes side reactions like nitro group reduction .
Basic: Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR: Assign peaks for the furan ring (δ ~6.5–7.5 ppm for protons), nitrophenyl (δ ~8.0–8.5 ppm), and Schiff base protons (δ ~8.5–9.5 ppm). Use DEPT-135 for carbon hybridization analysis .
- Infrared (IR) Spectroscopy: Confirm the presence of the nitrile group (C≡N stretch at ~2200–2250 cm⁻¹) and Schiff base (C=N stretch at ~1600–1650 cm⁻¹) .
- Single-Crystal X-ray Diffraction (SCXRD): Resolve molecular conformation, bond angles (e.g., E-configuration of the Schiff base), and non-covalent interactions (e.g., π-π stacking between phenyl rings) .
Advanced: How does the electron-withdrawing nitro group influence the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
The 4-nitrophenyl group enhances electrophilicity at the adjacent carbon due to:
- Resonance Effects: The nitro group withdraws electron density via conjugation, activating the Schiff base for nucleophilic attack.
- Steric Considerations: The planar structure minimizes steric hindrance, favoring reactions at the nitrile or furan positions.
Experimental Validation:
- Perform kinetic studies using varying nucleophiles (e.g., amines, thiols) in polar solvents.
- Monitor reaction progress via HPLC or LC-MS to compare rates of substitution at different sites .
Advanced: How can researchers resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. no activity) for this compound?
Methodological Answer:
- Control for Purity: Use HPLC (>98% purity) to rule out impurities affecting bioassay results .
- Assay Conditions: Standardize buffer pH, temperature, and co-solvents (e.g., DMSO concentration ≤1% to avoid denaturation).
- Target Validation: Perform competitive binding assays (e.g., fluorescence polarization) to confirm direct interactions with enzymes like kinases or proteases .
- Structural Analogues: Synthesize derivatives (e.g., replacing the nitro group with CF₃) to isolate structure-activity relationships (SAR) .
Advanced: What computational strategies predict the compound’s binding modes with biological targets?
Methodological Answer:
- Molecular Docking: Use software (e.g., AutoDock Vina) to model interactions with proteins (e.g., cytochrome P450 or β-lactamases). Focus on:
- Molecular Dynamics (MD) Simulations: Simulate binding stability over 50–100 ns trajectories to assess conformational flexibility of the Schiff base .
- QSAR Models: Corinate electronic descriptors (e.g., HOMO-LUMO gaps) with experimental IC₅₀ values to predict activity against new targets .
Basic: What are the critical considerations for scaling up laboratory synthesis to gram-scale production?
Methodological Answer:
- Purification: Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) for cost-effective scaling .
- Catalyst Recovery: Implement flow chemistry systems to recycle Pd catalysts and reduce metal contamination .
- Safety Protocols: Monitor exothermic reactions (e.g., nitro group reductions) using in situ IR or Raman spectroscopy to prevent thermal runaway .
Advanced: How do crystal packing interactions affect the compound’s physicochemical stability?
Methodological Answer:
- SCXRD Analysis: Identify intermolecular forces (e.g., C–H···O hydrogen bonds between nitro groups and adjacent furan rings) that stabilize the lattice .
- Thermogravimetric Analysis (TGA): Measure decomposition temperatures (>200°C) to assess thermal stability under storage conditions .
- Hygroscopicity Tests: Expose crystals to controlled humidity (e.g., 30–90% RH) and monitor deliquescence via PXRD to inform packaging requirements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
